molecular formula C51H59NO18 B12780612 Benzeneacetic acid, 2-(4-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, (2S-cis)-, dihydrate CAS No. 81975-89-5

Benzeneacetic acid, 2-(4-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, (2S-cis)-, dihydrate

Cat. No.: B12780612
CAS No.: 81975-89-5
M. Wt: 974.0 g/mol
InChI Key: BYLNGDRRPQVMLX-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(4-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, (2S-cis)-, dihydrate is a complex organic compound with a multifaceted structure. This compound is notable for its intricate molecular architecture, which includes multiple functional groups and stereochemical configurations.

Preparation Methods

Synthetic Routes

The synthesis of Benzeneacetic acid, 2-(4-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, (2S-cis)-, dihydrate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzeneacetic acid structure, followed by the sequential addition of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones and aldehydes within the molecule to alcohols.

    Substitution: The aromatic ring and other functional groups can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzeneacetic acid, 2-(4-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, (2S-cis)-, dihydrate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid derivatives
  • Naphthacene derivatives
  • Pyran derivatives

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereochemical configurations. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

CAS No.

81975-89-5

Molecular Formula

C51H59NO18

Molecular Weight

974.0 g/mol

IUPAC Name

[2-[4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C51H59NO18/c1-24-32(54)16-17-38(64-24)69-50-26(3)66-40(20-34(50)67-27(4)53)70-49-25(2)65-39(19-31(49)52(5)6)68-35-22-51(61,36(55)23-63-37(56)18-28-12-9-8-10-13-28)21-30-42(35)48(60)44-43(46(30)58)45(57)29-14-11-15-33(62-7)41(29)47(44)59/h8-15,24-26,31,34-35,38-40,49-50,58,60-61H,16-23H2,1-7H3

InChI Key

BYLNGDRRPQVMLX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CC6=CC=CC=C6)O)N(C)C)OC7CC(C(C(O7)C)OC8CCC(=O)C(O8)C)OC(=O)C

Origin of Product

United States

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